molecular formula C10H12ClNO3 B2404350 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride CAS No. 2137447-77-7

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride

Cat. No.: B2404350
CAS No.: 2137447-77-7
M. Wt: 229.66
InChI Key: LJQSQSQEPLTYLU-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,3-dihydro-1-benzofuran-5-carboxylic acid as the starting material.

  • Amination Reaction: The carboxylic acid group is converted to an amino group through amination, often using reagents like ammonia or an amine source under specific conditions.

  • Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amines with different substituents.

  • Substitution: Derivatives with altered functional groups.

Scientific Research Applications

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

  • Industry: It is used in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide: Another benzofuran derivative with similar biological activities.

  • N5-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino}methylidene)-L-ornithine: A structurally related compound with potential therapeutic applications.

Uniqueness: 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride is unique due to its specific structural features and the presence of both amino and carboxylic acid groups, which contribute to its diverse reactivity and biological activity.

Properties

IUPAC Name

2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8;/h1-2,5,9H,3-4,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQSQSQEPLTYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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